molecular formula C17H17N3O2S2 B2682773 N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252862-22-8

N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2682773
CAS RN: 1252862-22-8
M. Wt: 359.46
InChI Key: ZHTLOZJUMARKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

Several studies have demonstrated the antitumor potential of compounds structurally related to N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. For instance, compounds with similar structures have shown potent inhibitory effects on tumor cell growth. The dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell proliferation, suggests a mechanism by which these compounds exhibit antitumor effects. These dual inhibitors offer nanomolar potency against tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2009).

Enzyme Inhibition

The enzyme inhibitory activity of compounds structurally related to the subject compound extends beyond antitumor applications. The synthesis and evaluation of novel derivatives have shown significant inhibitory activity against key enzymes involved in cancer cell metabolism and proliferation. For example, the inhibition of DHFR, an enzyme involved in nucleotide synthesis, by certain derivatives indicates their potential use in designing new anticancer therapies. These findings underscore the versatility of this chemical scaffold in targeting enzymes crucial for cancer cell survival (Gangjee et al., 2008).

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds related to N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. The structural flexibility of these compounds allows for the synthesis of derivatives with potential antimicrobial activities. This opens avenues for developing new antimicrobial agents capable of combating resistant bacterial and fungal strains. The synthesis of novel heterocycles incorporating thiadiazole moieties and their evaluation against specific pathogens exemplify this research direction, providing insights into the antimicrobial potential of such compounds (Fadda et al., 2017).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-3-11-6-4-5-7-12(11)18-14(21)10-24-17-19-13-8-9-23-15(13)16(22)20(17)2/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTLOZJUMARKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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